

Technical Support Center: Troubleshooting Poor Wash Fastness of Disperse Yellow 86

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperse Yellow 86**

Cat. No.: **B076884**

[Get Quote](#)

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor wash fastness of **Disperse Yellow 86** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Disperse Yellow 86**?

Disperse Yellow 86 is a disperse dye with the Colour Index name C.I. **Disperse Yellow 86** and CAS number 12223-97-1. Its molecular structure is classified as a nitrodiphenylamine. The molecular formula is $C_{16}H_{19}N_3O_5S$, and it has a molecular weight of 365.41. It is primarily used for printing on polyester, acetate, and polyamide fibers.[\[1\]](#)

Q2: What is wash fastness and why is it important?

Wash fastness refers to the resistance of a dyed textile to color loss or transfer when subjected to washing. Poor wash fastness can lead to color bleeding, staining of other materials, and a change in the shade of the dyed fabric, which is critical for the quality and reliability of experimental results and final products.

Q3: What are the primary causes of poor wash fastness with disperse dyes like **Disperse Yellow 86**?

The main reasons for poor wash fastness in disperse dyes are improper dyeing procedures, inadequate removal of unfixed dye from the fiber surface, and incorrect after-treatment processes. Key factors include suboptimal dyeing temperature and pH, insufficient reduction clearing, and the presence of residual auxiliary chemicals.

Troubleshooting Guide

Issue 1: Color Bleeding in Wash Liquor

Question: During the washing of my polyester fabric dyed with **Disperse Yellow 86**, I observe significant yellow coloration in the wash water. What is causing this?

Answer: This issue, known as color bleeding, is a classic sign of poor wash fastness and is primarily due to the presence of unfixed dye molecules on the surface of the fibers. These molecules were not able to penetrate and anchor themselves within the polyester matrix during the dyeing process.

Troubleshooting Steps:

- Verify Dyeing Parameters: Ensure your dyeing process adheres to the optimal conditions for disperse dyes. The dye bath should be acidic, ideally within a pH range of 4.5 to 5.5.[2][3][4] High-temperature dyeing, typically around 130°C for polyester, is crucial for proper dye diffusion into the fiber.[5][6][7]
- Implement a Robust Reduction Clearing: This is the most critical step for removing surface dye. A thorough reduction clearing process after dyeing will strip and solubilize the unfixed dye particles, allowing them to be washed away.
- Ensure Thorough Rinsing: After reduction clearing, a multi-step rinsing process, including hot and cold rinses, is necessary to remove all residual chemicals and destroyed dye particles.

Issue 2: Staining of Adjacent Fibers

Question: My multifiber test strip shows significant staining on other fiber types after a standard wash fastness test. How can I prevent this?

Answer: Staining of adjacent fibers is a direct result of the unfixed **Disperse Yellow 86** dye transferring to other materials during washing. This indicates that the after-treatment process

was not sufficient to remove all the loose dye.

Troubleshooting Steps:

- Optimize Reduction Clearing: Review and enhance your reduction clearing protocol. Ensure the concentration of the reducing agent (e.g., sodium hyrosulfite) and alkali (e.g., caustic soda), as well as the treatment time and temperature (typically 70-80°C), are adequate.
- Check for Residual Auxiliaries: Dispersing and leveling agents used in the dyeing process can sometimes form a film on the fiber surface, trapping dye molecules. Ensure your washing process is vigorous enough to remove these as well.
- Evaluate Dye Quality: In rare cases, the dye itself may have poor dispersion stability, leading to larger particles that do not penetrate the fiber easily. Ensure you are using a high-quality **Disperse Yellow 86**.

Quantitative Data: Fastness Properties of Disperse Yellow 86

The following table summarizes the fastness properties of **Disperse Yellow 86** according to standardized testing methods.

Fastness Property	Standard	Fading Rating	Staining Rating
Washing	AATCC	5	5
ISO	5	5	
Perspiration	ISO	5	5
Ironing	AATCC	6-7	-
Lightfastness	ISO	7	-

Source: World Dye Variety

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester

Objective: To dye polyester fabric with **Disperse Yellow 86** using a standard high-temperature, high-pressure method.

Materials:

- Polyester fabric
- **Disperse Yellow 86**
- Dispersing agent
- Acetic acid
- High-temperature dyeing apparatus

Procedure:

- Prepare a dye bath with the required amount of **Disperse Yellow 86**, a dispersing agent (e.g., 1 g/L), and water.
- Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Introduce the polyester fabric into the dye bath at approximately 60°C.
- Gradually raise the temperature to 130°C over 30-45 minutes.[\[5\]](#)
- Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration.[\[5\]](#)
- Cool the dye bath down to 70°C.
- Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing

Objective: To remove unfixed **Disperse Yellow 86** from the surface of dyed polyester fabric to improve wash fastness.

Materials:

- Dyed polyester fabric
- Sodium hydrosulfite (reducing agent)
- Caustic soda (alkali)
- Washing apparatus

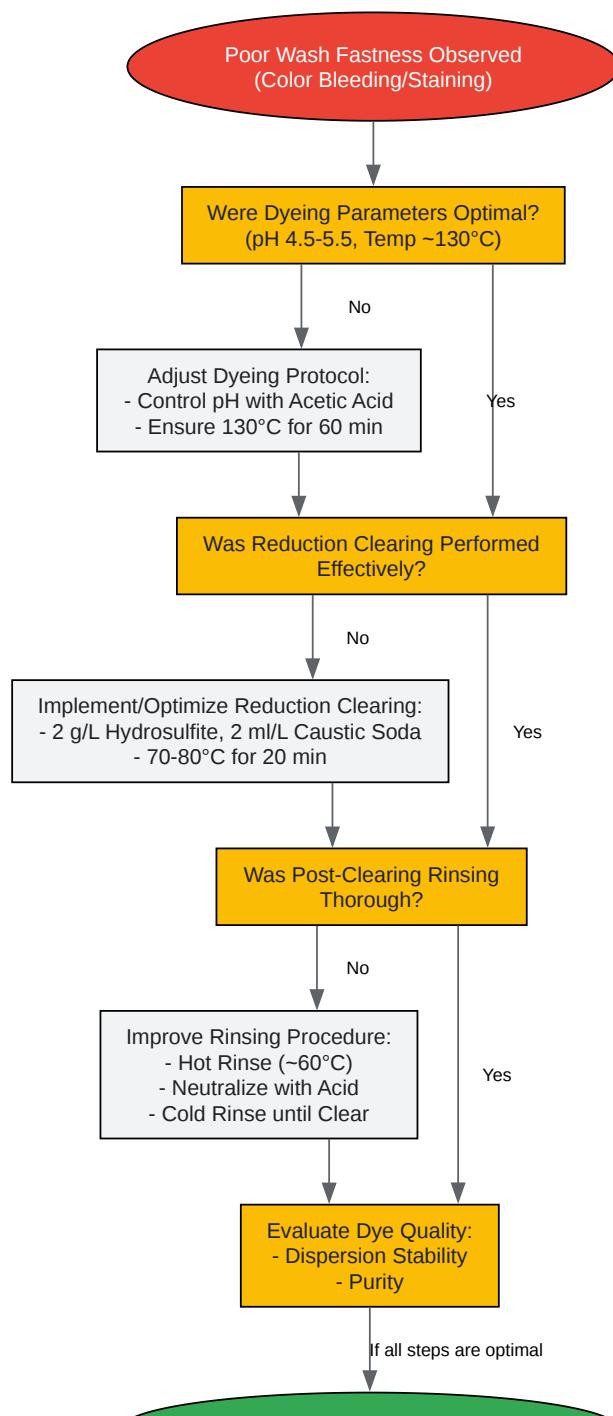
Procedure:

- Prepare a treatment bath containing 2 g/L of sodium hydrosulfite and 2 ml/L of caustic soda.
- Heat the bath to 70-80°C.
- Immerse the dyed polyester fabric in the bath for 15-20 minutes.
- Drain the bath and rinse the fabric with hot water (around 60°C).
- Neutralize the fabric with a dilute solution of acetic acid.
- Perform a final cold rinse until the water runs clear.
- Dry the fabric.

Protocol 3: ISO 105-C06 Wash Fastness Test

Objective: To assess the wash fastness of polyester fabric dyed with **Disperse Yellow 86**.

Materials:


- Dyed polyester fabric sample (4x10 cm)
- Multifiber test fabric
- Standard soap solution
- Launder-Ometer or similar apparatus

- Stainless steel balls

Procedure:

- Stitch the dyed fabric sample onto the multifiber test fabric.
- Place the composite sample in a stainless-steel container of the Launder-Ometer.
- Add the specified amount of standard soap solution and stainless-steel balls.
- Run the test at the specified temperature and duration (e.g., 60°C for 30 minutes for a standard test).
- After the cycle, remove the sample, rinse it with cold water, and then dry it in air at a temperature not exceeding 60°C.
- Evaluate the color change of the dyed sample and the staining of the different fibers on the multifiber strip using standard grey scales.

Visualizations

Troubleshooting Workflow for Poor Wash Fastness

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor wash fastness.

Caption: Representative structure of **Disperse Yellow 86**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. Disperse Yellow 86 CAS#: 12223-97-1 [m.chemicalbook.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 4. What is the pH sensitivity of disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Best Disperse dyes Manufacturer and Factory | Hermeta [hermetachem.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Poor Wash Fastness of Disperse Yellow 86]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076884#troubleshooting-poor-wash-fastness-of-disperse-yellow-86>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com